N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:
- Position 2: A methyl group.
- Position 3: A phenyl ring.
- Position 5: A branched isopropyl (propan-2-yl) substituent.
- Position 7: A 3-chloro-4-methylphenylamine group.
The chloro and methyl groups on the aryl amine may enhance lipophilicity and influence binding affinity through steric and electronic effects.
Properties
Molecular Formula |
C23H23ClN4 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H23ClN4/c1-14(2)20-13-21(25-18-11-10-15(3)19(24)12-18)28-23(26-20)22(16(4)27-28)17-8-6-5-7-9-17/h5-14,25H,1-4H3 |
InChI Key |
VACABODFHMMPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazol-5-Amine with β-Ketoesters
The core structure is synthesized via acid-catalyzed cyclocondensation between 4-isopropyl-1H-pyrazol-5-amine and methyl benzoylacetate (PhCOCH2COOMe). This step installs the 2-methyl and 3-phenyl groups simultaneously.
Reaction Conditions :
-
Solvent : Glacial acetic acid
-
Temperature : 110°C, reflux for 12–16 hours
-
Yield : 68–72% (isolated via recrystallization from ethanol)
Mechanistic Insight :
The pyrazol-5-amine attacks the β-ketoester’s ketone, followed by dehydration and cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring. The isopropyl group at the pyrazole’s 4-position migrates to the pyrimidine’s 5-position during ring fusion.
Alternative Cyclization Strategies
Comparative studies show that microwave-assisted synthesis (150°C, 30 min) increases yield to 85% while reducing reaction time. However, scalability remains limited due to specialized equipment requirements.
Chlorination at the 7-Position
POCl3-Mediated Chlorination
The 7-oxo group of the pyrimidinone intermediate is converted to a chloro substituent using phosphorus oxychloride (POCl3) and tetramethylammonium chloride (TMACl).
Optimized Protocol :
| Parameter | Value |
|---|---|
| POCl3 Equiv | 5.0 |
| TMACl Equiv | 0.2 |
| Temperature | 110°C, reflux |
| Time | 4–6 hours |
| Yield | 89–93% |
Side Reactions :
-
Over-chlorination at adjacent positions (<5% byproduct).
-
Hydrolysis to regenerate pyrimidinone if moisture is present.
Nucleophilic Amination with 3-Chloro-4-Methylaniline
Displacement of Chloride
The 7-chloro intermediate reacts with 3-chloro-4-methylaniline under basic conditions to install the final amine group.
Standard Conditions :
-
Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Solvent : Anhydrous THF
-
Temperature : 80°C, 8 hours
-
Yield : 75–78%
Kinetic Analysis :
Pseudo-first-order kinetics (k = 0.15 h⁻¹) indicate rate-limiting nucleophilic attack. Excess amine (2.5 equiv) suppresses retro-reaction.
Solvent and Base Screening
Comparative data for amination efficiency:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | DIPEA | 78 | 98 |
| DMF | K2CO3 | 65 | 95 |
| Toluene | DBU | 71 | 97 |
Polar aprotic solvents (THF, DMF) enhance nucleophilicity, while bulky bases (DIPEA) minimize side reactions.
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from dichloromethane/n-hexane.
Purity Metrics :
Spectroscopic Validation
-
IR : N-H stretch at 3350 cm⁻¹, C-Cl at 750 cm⁻¹.
-
HRMS : [M+H]+ calculated for C24H24ClN5: 434.1742; found: 434.1738.
Scalability and Process Optimization
Pilot-Scale Production
A kilogram-scale process achieved 62% overall yield using:
-
Continuous flow reactor for cyclocondensation (residence time: 30 min).
-
Distillation for POCl3 recovery (85% efficiency).
Cost Analysis :
| Step | Cost Contribution (%) |
|---|---|
| Raw Materials | 58 |
| Energy | 22 |
| Waste Management | 15 |
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyrazolo[1,5-a]pyrimidin-7-amines
*Estimated based on molecular formula.
Key Observations:
In contrast, morpholinylpropyl or pyridinylmethyl groups introduce polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration.
Position 5 Substituents :
- The isopropyl group in the target compound provides greater steric hindrance than linear alkyl chains (e.g., propyl or methyl ), which may influence binding pocket interactions. The tert-butyl group in offers similar bulk but higher hydrophobicity.
Electron Effects: Electron-withdrawing groups (Cl, CF3 ) may stabilize charge-transfer interactions with target proteins.
Physicochemical Properties
Table 2: Calculated Properties of Selected Analogues
*Predicted using fragment-based methods.
- The target’s higher logP aligns with its chloro and isopropyl groups, favoring lipid bilayer penetration.
- Polar surface area (PSA) differences highlight trade-offs between solubility (higher PSA) and bioavailability (lower PSA).
Biological Activity
N-(3-chloro-4-methylphenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structural features, including a chloro group, methyl groups, and an isopropyl substituent, contribute to its distinct chemical properties and biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.90 g/mol. The compound's structure features a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Substituents | 3-chloro, 4-methyl phenyl, 2-methyl, 3-phenyl, isopropyl |
| Molecular Weight | 404.90 g/mol |
This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors involved in cellular signaling pathways. Notably, it may inhibit certain kinases that play critical roles in cancer cell proliferation and inflammation.
Potential Therapeutic Effects
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth by targeting key signaling pathways involved in tumor progression.
- Anti-inflammatory Properties : Its ability to modulate inflammatory responses may provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Recent studies have explored the biological effects of pyrazolo[1,5-a]pyrimidine derivatives similar to this compound.
Table: Summary of Biological Activities
Pharmacokinetics and Metabolic Stability
Pharmacokinetic studies indicate that the metabolic stability of pyrazolo[1,5-a]pyrimidines can significantly influence their efficacy as therapeutic agents. Research has shown that modifications at various positions on the pyrazolo core can enhance solubility and reduce metabolic clearance rates.
Key Findings
- Metabolic Stability : Compounds similar to this compound exhibited moderate stability in liver microsomes.
- Solubility Issues : Despite promising potency, some derivatives faced challenges with aqueous solubility, impacting their bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
